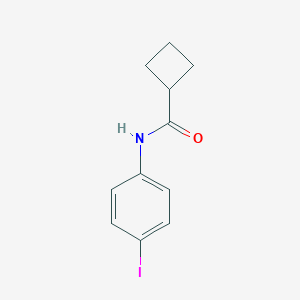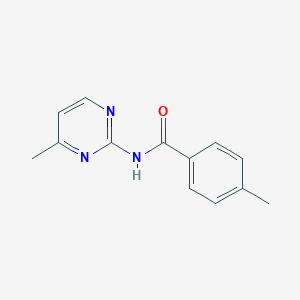![molecular formula C19H27N3O3S2 B311425 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide](/img/structure/B311425.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide is a compound that combines the structural features of thiazole and sulfonamide groups. These groups are known for their significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide typically involves the reaction of thiazole derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic applications in the treatment of bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide involves its interaction with bacterial cell membranes. The compound can penetrate the cell membrane and disrupt its integrity, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(Thiazol-2-yl)benzenesulfonamide: Shares the thiazole and sulfonamide groups but lacks the decanamide moiety.
2,4-Disubstituted thiazoles: These compounds also exhibit significant biological activities but differ in their substitution patterns on the thiazole ring.
Uniqueness: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide is unique due to the presence of the decanamide moiety, which may enhance its lipophilicity and membrane-penetrating ability. This structural feature distinguishes it from other thiazole and sulfonamide derivatives and may contribute to its distinct biological activities .
Properties
Molecular Formula |
C19H27N3O3S2 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide |
InChI |
InChI=1S/C19H27N3O3S2/c1-2-3-4-5-6-7-8-9-18(23)21-16-10-12-17(13-11-16)27(24,25)22-19-20-14-15-26-19/h10-15H,2-9H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
GTJOFEOXIDDTAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]phenyl]benzamide](/img/structure/B311355.png)
![N-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B311356.png)


![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10-undecenamide](/img/structure/B311365.png)


